![molecular formula C13H9ClFN3OS B5891025 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B5891025.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various applications such as liquid-liquid extraction, separation of metals, and as ligands in coordination chemistry
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the desired product . The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, as an antioxidant, it may interact with free radicals, neutralizing them and preventing oxidative damage. In its role as an antibacterial or antifungal agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide can be compared with other thiourea derivatives such as:
N-(5-chloropyridin-2-yl)carbamothioylthiophene-2-carboxamide: This compound is known for its use as a tyrosinase inhibitor in the treatment of skin cancer.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Similar to our compound, this derivative forms complexes with transition metals and has been studied for its electrochemical behavior and antioxidant activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3OS/c14-9-3-6-11(16-7-9)17-13(20)18-12(19)8-1-4-10(15)5-2-8/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARJJOSXMGYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5890954.png)

![(4E)-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B5890984.png)
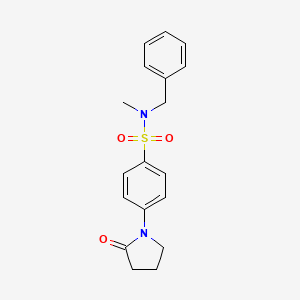
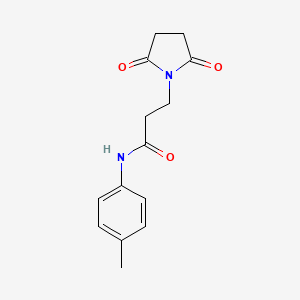
![3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole](/img/structure/B5890999.png)
![N-benzyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5891006.png)
![1-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5891018.png)
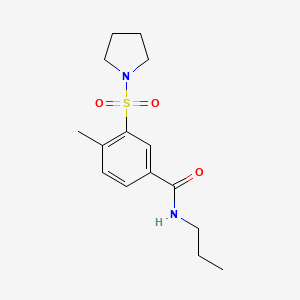
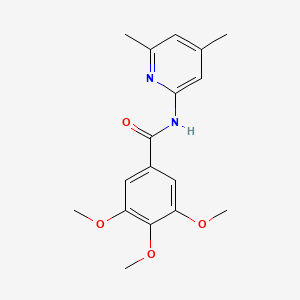
![5,6-dimethyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5891038.png)
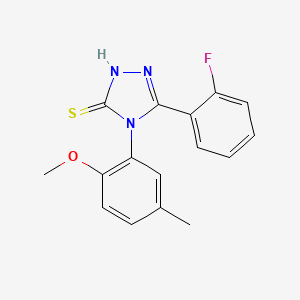
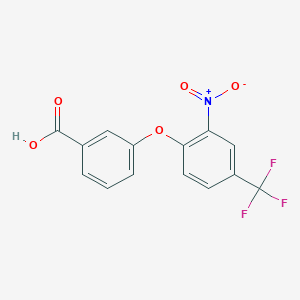
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5891066.png)
